molecular formula C21H23NO11 B573655 Calcein Blue AM CAS No. 168482-84-6

Calcein Blue AM

Cat. No.: B573655
CAS No.: 168482-84-6
M. Wt: 465.411
InChI Key: GSFJGCPBBHLSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Blue fluorescent cell viability probe which won't overlap with green fluorescence from other probes. Penetrates live cell membranes and is virtually non-fluorescent. Upon ubiquitous esterase enzyme activity it produces a bright blue fluorescent that is trapped in live cells - convenient for measurement by epifluorescence light microscopy or flow cytometry.  Useful to measure the total number of live versus dead cells - dye leaks out quickly due to the compromised membrane in dead cells resulting in no staining.
Calcein Blue AM is a fluorogenic dye that is used to assess cell viability. As the acetoxymethyl ester, this compound is non-fluorescent but cell-permeant and is hydrolyzed to the fluorescent probe Calcein Blue by intracellular esterases. Calcein Blue is retained by living cells and displays excitation/emission maxima of 360/445 nm, respectively. This compound is a blue-emitting variant of the green fluorophore Calcein AM, which has been used to evaluate cell viability and cytotoxicity.

Mechanism of Action

Target of Action

The primary target of Calcein Blue AM is the intracellular esterases present in viable cells . These esterases play a crucial role in the mechanism of action of this compound, as they are responsible for the hydrolysis of the acetomethoxy (AM) groups, which is a key step in the generation of the fluorescent Calcein Blue molecule .

Mode of Action

this compound is a non-fluorescent, cell-permeable derivative of calcein . The carboxylic acid groups on calcein are modified with acetomethoxy (AM) groups, which endow this compound with high hydrophobicity, facilitating its penetration through the cell membrane . Once inside the cell, the acetomethoxy (AM) groups are hydrolyzed by intracellular esterases . This hydrolysis restores the fluorescent Calcein Blue molecule, which is then trapped inside the cell .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is relatively straightforward. The compound enters the cell in its non-fluorescent form . Once inside, it is acted upon by intracellular esterases, which cleave the acetomethoxy (AM) groups . This enzymatic action transforms the non-fluorescent this compound into the fluorescent Calcein Blue molecule .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is readily absorbed by cells due to its high hydrophobicity . Once inside the cell, it is metabolized by intracellular esterases, which cleave the acetomethoxy (AM) groups . This metabolic process transforms the non-fluorescent this compound into the fluorescent Calcein Blue molecule, which is then trapped inside the cell .

Result of Action

The result of the action of this compound is the generation of a bright blue fluorescence within viable cells . This fluorescence is a result of the restoration of the fluorescent Calcein Blue molecule following the hydrolysis of the acetomethoxy (AM) groups . Since dead cells lack esterase activity, only viable cells are labeled, making this compound a useful tool for distinguishing between live and dead cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of serum in the buffer used during staining can decrease the resolution of viable and non-viable cells, as serum may have esterase activity . Furthermore, when diluted with an aqueous solution, this compound should be used immediately, as the esterase-cleavable dye may spontaneously hydrolyze with prolonged aqueous exposure . Therefore, the environment in which this compound is used can significantly impact its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Calcein Blue AM enters the cell due to its lipophilic properties . Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, yielding the membrane-impermeable Calcein Blue fluorescent dye . This interaction with intracellular esterases is a key biochemical property of this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used to measure cell vitality, as live cells are distinguished by the presence of ubiquitous intracellular esterase activity . The dye is well retained within live cells, producing an intense uniform fluorescence . Apoptotic and dead cells with compromised cell membranes do not retain Calcein Blue .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from a non-fluorescent compound to a fluorescent dye. This conversion is facilitated by intracellular esterases that cleave the acetoxymethyl (AM) ester group of this compound . The resulting fluorescent Calcein Blue molecule is then trapped within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound should be used immediately when diluted with an aqueous solution, as the esterase-cleavable dye may spontaneously hydrolyze with prolonged aqueous exposure . The dye is stored desiccated at -80°C, protected from light until use . After reconstitution with DMSO, the solution is stored at -20°C in small aliquots .

Metabolic Pathways

This compound is involved in metabolic pathways related to esterase activity. Intracellular esterases cleave the acetoxymethyl (AM) ester group of this compound, a key step in its metabolic pathway .

Transport and Distribution

This compound is transported into cells due to its lipophilic properties . Once inside the cell, it is distributed uniformly throughout the cytoplasm and nucleus .

Subcellular Localization

The subcellular localization of this compound is throughout the cytoplasm and nucleus of the cell . This even distribution allows for accurate assessment and visualization of cellular processes .

Biological Activity

Calcein Blue AM is a cell-permeant fluorescent dye widely utilized in biological research to assess cell viability, membrane integrity, and enzymatic activity. This compound is particularly valuable due to its ability to selectively stain viable cells, making it an essential tool in various experimental settings, including drug discovery and toxicology studies. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

This compound operates through a two-step mechanism:

  • Cell Penetration : The AM (acetoxymethyl) ester form of calcein is non-fluorescent and hydrophobic, allowing it to easily cross the lipid bilayer of live cells.
  • Enzymatic Conversion : Once inside the cell, intracellular esterases cleave the AM group, converting it to the hydrophilic calcein. This conversion results in a significant increase in fluorescence intensity, which is retained within viable cells due to its inability to diffuse back across the membrane .

This mechanism allows researchers to distinguish between live and dead cells effectively. Dead cells do not retain the dye because they lack active esterases, leading to no fluorescence emission.

Applications in Biological Research

This compound has been employed in various studies and applications:

  • Cell Viability Assays : It is commonly used to quantify cell viability in response to different treatments or conditions. For instance, a study demonstrated its effectiveness in distinguishing live from dead Jurkat cells after treatment with camptothecin .
  • Toxicity Testing : Researchers utilize this compound to evaluate the cytotoxic effects of drugs or environmental toxins on different cell lines.
  • Imaging and Flow Cytometry : The dye's fluorescence properties make it suitable for imaging techniques and flow cytometry applications, allowing for detailed analysis of cellular populations.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC21H23NO11
Molecular Weight465.41 g/mol
Excitation/Emission360/449 nm
StabilityStable under light exposure
Storage Conditions-20ºC, protected from light

Study 1: Evaluation of Ovarian Follicle Viability

A comparative study assessed the reliability of this compound against traditional trypan blue staining methods for evaluating human ovarian follicle viability. The results indicated that while both methods showed good inter-observer reliability, trypan blue demonstrated superior performance (ICC = 0.83 vs. 0.75 for Calcein) . This highlights the importance of method selection based on specific experimental needs.

Study 2: Assessment of Cellular Iron Pools

In another investigation, researchers utilized this compound to assay the intracellular labile iron pool (LIP). The study revealed that following treatment with this compound, fluorescence quenching occurred due to iron chelation by calcein, providing insights into cellular iron homeostasis . This application underscores the versatility of this compound beyond simple viability assays.

Study 3: Drug Response in Cancer Cells

A recent study employed this compound to evaluate the cytotoxic effects of various chemotherapeutic agents on prostate cancer cells. The findings indicated a significant decrease in fluorescence intensity correlating with increased drug concentrations, thus confirming cell death . This demonstrates the utility of this compound in drug discovery contexts.

Limitations and Considerations

While this compound is a powerful tool for assessing cell viability, several limitations must be considered:

  • Transient Labeling : The dye's retention can be variable depending on cell type and treatment conditions; thus, it may not be suitable for long-term assays beyond 24 hours .
  • Fluorescence Artifacts : Variations in cellular conditions can affect fluorescence intensity and should be controlled for accurate interpretations .

Scientific Research Applications

Key Applications

  • Cell Viability Assays
    • Description : Calcein Blue AM is primarily used to assess cell viability by measuring fluorescence intensity, which correlates with the number of live cells.
    • Methodology : Cells are incubated with this compound, and fluorescence is measured using flow cytometry or fluorescence microscopy.
    • Case Study : A study demonstrated that this compound effectively discriminates between live and dead cells in various cancer cell lines, providing reliable data for cytotoxicity assays .
  • Cell Migration and Invasion Studies
    • Description : The dye is employed to label cells for tracking migration and invasion in wound healing and metastasis studies.
    • Methodology : Labeled cells are monitored over time using time-lapse fluorescence microscopy to observe movement patterns.
    • Case Study : Research on breast cancer cells showed that this compound labeling allowed for clear visualization of cell migration dynamics in response to chemotactic signals .
  • Intracellular Calcium Imaging
    • Description : this compound can be used to study intracellular calcium levels due to its affinity for calcium ions.
    • Methodology : Fluorescence changes are recorded in response to calcium fluctuations within live cells.
    • Case Study : A study highlighted the use of this compound to monitor calcium signaling in neuronal cells, revealing insights into synaptic activity .
  • Cell Adhesion Studies
    • Description : The dye aids in evaluating cell adhesion properties on various substrates.
    • Methodology : Cells are labeled with this compound before being cultured on different surfaces; changes in fluorescence indicate adhesion strength.
    • Case Study : Experiments demonstrated that variations in substrate chemistry significantly affected the adhesion and spreading of labeled fibroblasts .
  • Drug Delivery Mechanisms
    • Description : this compound is utilized to track the uptake of drug-loaded nanoparticles by cells.
    • Methodology : By labeling nanoparticles with this compound, researchers can visualize cellular uptake using confocal microscopy.
    • Case Study : A study illustrated how this compound facilitated the investigation of targeted drug delivery systems in cancer therapy .

Data Table Summary

ApplicationDescriptionMethodologyKey Findings
Cell Viability AssaysAssessing live/dead cell ratiosFlow cytometry/fluorescence microscopyReliable discrimination in cancer lines
Cell Migration StudiesTracking movement dynamicsTime-lapse fluorescence microscopyVisualization of chemotactic responses
Intracellular Calcium ImagingMonitoring calcium signalingFluorescence recordingInsights into neuronal synaptic activity
Cell Adhesion StudiesEvaluating adhesion on substratesFluorescence intensity measurementEffects of substrate chemistry on adhesion
Drug Delivery MechanismsTracking nanoparticle uptakeConfocal microscopyUnderstanding targeted delivery systems

Q & A

Basic Research Questions

Q. What is the working principle of Calcein Blue AM in live-cell imaging, and how does it distinguish viable from non-viable cells?

this compound is a cell-permeant dye that passively diffuses into cells. Intracellular esterases in live cells cleave the acetoxymethyl (AM) ester group, converting it into the fluorescent, membrane-impermeant Calcein Blue, which is retained in viable cells. Dead cells, lacking esterase activity and membrane integrity, fail to hydrolyze or retain the dye, resulting in minimal fluorescence. Optimal excitation is achieved with a UV laser (360 nm) or violet laser (405 nm), with emission detected at 445 nm using a 450/50 nm filter .

Q. How should researchers optimize this compound staining conditions for different cell types?

  • Concentration titration : Begin with 2–5 μM for adherent cells (e.g., epithelial lines) and 10 μM for suspension cells (e.g., Jurkat). Perform gradient experiments to determine the lowest effective concentration that maximizes signal-to-noise .
  • Solubility enhancement : Add 0.02% Pluronic F-127 to the dye solution to improve aqueous solubility, especially for hydrophobic cell types .
  • Serum-free conditions : Use serum-free buffers during staining to avoid esterase interference from serum proteins, which can reduce resolution between live/dead cells .

Q. What are the critical handling and storage considerations for this compound?

  • Storage : Store lyophilized powder desiccated at -80°C. Reconstituted DMSO stocks (5 mM) should be aliquoted and stored at -20°C, avoiding freeze-thaw cycles .
  • Stability : Working solutions must be prepared fresh due to spontaneous hydrolysis in aqueous buffers. Discard aliquots after 6 months .
  • Light sensitivity : Protect from light during staining to prevent photobleaching .

Advanced Research Questions

Q. How can this compound be integrated into multiplexed viability assays with other fluorescent probes?

this compound’s emission at 445 nm (blue) enables compatibility with green (e.g., Annexin V-FITC) and red (e.g., 7-AAD) fluorescent markers for three-color discrimination of live/apoptotic/necrotic populations. Key steps:

  • Spectral separation : Use a flow cytometer equipped with UV/violet (405 nm), blue (488 nm), and red (633 nm) lasers.
  • Compensation controls : Include single-stained controls for spectral overlap adjustments .
  • Sequential staining : Stain with this compound first, followed by Annexin V and 7-AAD to minimize channel interference .

Q. What methodological steps ensure accurate kinetic analysis of cell viability using this compound?

  • Time-course experiments : Incubate cells with this compound for 30–60 minutes at 37°C, monitoring fluorescence intensity hourly using a microplate reader (Ex/Em: 360/445 nm) .
  • Recovery periods : For adherent cells dissociated enzymatically (e.g., trypsin), allow 1–2 hours post-dissociation in growth media to restore membrane integrity before staining .
  • Positive/negative controls : Treat cells with 90% ethanol (dead cells) or serum-free media (live cells) to validate assay sensitivity .

Q. How can this compound be applied in studying intercellular communication via dye transfer?

this compound is used to assess gap junction functionality. Example protocol:

  • Co-culture labeling : Load two cell populations with this compound and Calcein AM (green). After co-culture, analyze dye transfer using confocal microscopy.
  • Quantification : Calculate the percentage of double-positive cells, indicating functional coupling .

Q. What protocols differentiate apoptosis from necrosis using this compound combined with other markers?

  • Annexin V/Calcein Blue AM dual staining : Apoptotic cells retain Calcein Blue but show Annexin V-FITC binding to externalized phosphatidylserine. Necrotic cells lose Calcein Blue and stain positively for membrane-impermeant dyes like propidium iodide .
  • Kinetic analysis : Track fluorescence decay in this compound over time; apoptotic cells exhibit delayed signal loss compared to necrotic cells .

Q. How should researchers troubleshoot low fluorescence signal in this compound experiments?

  • Esterase inhibition : Test cells with known esterase activity (e.g., Jurkat) as a positive control. If signal is low, increase dye concentration or incubation time .
  • Photobleaching : Limit light exposure during imaging and use antifade reagents .
  • Instrument calibration : Verify laser alignment and filter settings (e.g., 405 nm excitation, 450/50 nm emission) on flow cytometers or microscopes .

Properties

IUPAC Name

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO11/c1-12-6-18(26)33-21-15(12)4-5-17(25)16(21)7-22(8-19(27)31-10-29-13(2)23)9-20(28)32-11-30-14(3)24/h4-6,25H,7-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFJGCPBBHLSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Calcein Blue AM
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Calcein Blue AM
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Calcein Blue AM
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Calcein Blue AM
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Calcein Blue AM
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Calcein Blue AM

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